Journal Name:Synthetic Communications
Journal ISSN:0039-7911
IF:1.937
Journal Website:http://www.tandf.co.uk/journals/titles/00397911.asp
Year of Origin:1971
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:288
Publishing Cycle:Semimonthly
OA or Not:Not
Characterization of network structure in radiation-cured resins of polyfunctional acrylic ester and N-vinylpyrrolidone by MALDI-MS combined with supercritical methanolysis
Synthetic Communications ( IF 1.937 ) Pub Date: 2010-05-19 , DOI: 10.1039/C0PY00026D
The cross-linking structures of the ultraviolet and electron beam cured resins prepared from pentaerithritol triacrylate and N-vinylpyrrolidone (VP) mixtures were characterized by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) combined with supercritical methanolysis. The MALDI-mass spectra of the methanolysis products contained a series of peaks of sodium-cationized methyl acrylate/VP co-oligomers formed through selective cleavage and methylation at ester linkages in the radiation-cured resins, which reflected the cross-linking sequences. The composition distributions of the methanolysis products were interpreted in terms of curing conditions such as energy source, photoinitiators, dosage of radiation and formulations.
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BF3·Et2O-mediated Friedel–Crafts C–H bond polymerization to synthesize π-conjugation-interrupted polymer semiconductors†
Synthetic Communications ( IF 1.937 ) Pub Date: 2011-07-27 , DOI: 10.1039/C1PY00203A
C–H bond functionalization offers a chance to develop a new concept of polymerization. In this article, a family of diarylfluorene-based π-conjugation-interrupted polymers (CIPs) with nonlinear or hyperbranched frameworks have been explored by BF3·Et2O-mediated Friedel–Crafts polymerization of AB, AB2 and AB4-type tertiary alcohol monomers at room temperature. Their chemical structures and optoelectronic properties have been characterized and the existence of strong intermolecular π-stacked aggregates have been observed. CIP semiconductors afford a new platform to explore novel functionality of organic devices in organic electronics or spinelectronics.
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Binuclear aluminum Lewis acid and its behavior in the polymerization of methyl methacrylate and n-butyl acrylate†
Synthetic Communications ( IF 1.937 ) Pub Date: 2020-07-14 , DOI: 10.1039/D0PY00572J
Bimetallic aluminum complex [Al(mbmp)Me]2 chelating 2,2′-methylenebis(6-tert-butyl-4-methylphenol) (mbmpH2) was synthesized and utilized as a powerful Lewis acid for Lewis pair polymerization (LPP). The hydrolysis of [Al(mbmp)Me]2 with water resulted in the formation of dimeric hydroxide [(O∼∼CH2∼∼O)AlOH]2, with phenol oxygen atoms adopting μ–η1-η2 mode. Single-crystal X-ray analysis showed a C2 axis of symmetry, which relates the coordination spheres of each Al center. Combining [Al(mbmp)Me]2 with commercially available Lewis bases, including phosphines and carbenes, afforded frustrated Lewis pairs, which were employed for methyl methacrylate (MMA) and n-butyl acrylate (nBA) polymerization. Methyl methacrylate (MMA) was polymerized at 25 °C in toluene in a high-speed manner (TOF = 2400 h−1) by [Al(mbmp)Me]2/PCy3 to give poly(methyl methacrylate) with high molecular weights and narrow molecular weight distributions (Mn = 14 500 g mol−1, Mw/Mn = 1.1). MALDI-TOF Ms indicated the formation of both a cyclic chain end and linear chain end. The different requirements of Lewis acid (LA)/Lewis base (LB) matching for MMA and nBA polymerization were revealed by polymerization experiments. In contrast to MMA LPP, nBA LPP needs a weaker Lewis acid and stronger Lewis base to ensure the polymerization proceeds. In comparison with the monomeric Al Lewis and its counterpart phosphine LB in MMA polymerization, the bimetallic organoaluminum exhibited better control of molecular weight and molecular distribution of the resulting polymer and required only equal molar ratios of LA/LB to complete the polymerization. The reaction mechanism was tentatively proposed through a bimetallic Al Lewis acid synergetic effect.
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Cardanol-based polymer latex by radical aqueous miniemulsion polymerization†
Synthetic Communications ( IF 1.937 ) Pub Date: 2018-04-04 , DOI: 10.1039/C8PY00167G
The facile one-pot, two-step synthesis of a new bio-sourced monomer derived from cardanol and its radical aqueous miniemulsion polymerization are presented in this work. As an abundant and renewable resource that does not compete with the food supply, cardanol is a compound of great interest for the replacement of petroleum-based materials due to its unique structure and properties. The new cardanol methacrylate (CM) was synthesized through hydroxyethylation of the phenolic hydroxyl group followed by methacrylation. The kinetics of the radical homopolymerization of CM and its copolymerization with methyl methacrylate (MMA) were investigated in toluene at 70 °C. The aqueous miniemulsion homo- and copolymerizations of CM and MMA were carried out at 20 wt% solids content, at 70 °C using 2,2′-azobis(2,4-dimethylvaleronitrile) as a radical initiator, sodium dodecyl sulfate as a surfactant, and hexadecane as a hydrophobe. The latexes were colloidally stable with monomodal particle size distributions and mean particle diameters ranging from 100 to 245 nm. The physical and chemical properties of the resulting polymer films were studied by thermogravimetric analyses and rheology.
Detail
Catalyst behaviour for 1-pentene and 4-methyl-1-pentene polymerisation for C2-, Cs- and C1-symmetric zirconocenes
Synthetic Communications ( IF 1.937 ) Pub Date: 2011-08-15 , DOI: 10.1039/C1PY00257K
1-Pentene and 4-methyl-1-pentene (4M1P) have been polymerised using several C2-symmetric ansa-zirconocene catalysts rac-X(2-R1,4-R2-Ind)2ZrCl2 [X = C2H4, R1 = R2 = H (1); X = SiMe2, R1 = R2 = H (2); X = SiMe2, R1 = Me, R2 = H (3); X = SiMe2, R1 = H, R2 = Ph (4); X = SiMe2, R1 = Me, R2 = Ph (5)] with MAO as cocatalyst. The effects of polymerisation conditions as well as substituents on the indenyl ligand were studied. Except for the poly-1-pentenes synthesized with 3 and 5 at low temperatures, low molecular weight isotactic polymers were generally obtained. Compared to their behaviour in propylene polymerisation, the relative activity and selectivity of catalysts 1–5 are considerably different for 1-pentene and 4M1P polymerisation. Of the five catalysts, 1 and 4 showed the highest activities for both 1-pentene and 4M1P polymerisation, while 5 resulted in the lowest activities, especially for 4M1P polymerisation. Subsequently, a Cs- and several C1-symmetric zirconocenes, (R1)2C(3-R2-Cp)(2,7,-R3-Flu)ZrCl2 (R1 = Me, R2 = R3 = H (6); R1 = R2 = Me, R3 = H (7); R1 = Me, R2 = t-Bu, R3 = H (8); R1 = Me, R2 = R3 = t-Bu (9); R1 = Ph, R2 = t-Bu, R3 = H (10); R1 = Ph, R2 = R3 = t-Bu (11), were tested in 1-pentene and 4M1P polymerisation with MAO as cocatalyst. The effect of substituents on the bridge, the cyclopentadienyl (Cp) and fluorenyl (Flu) ligand, was studied relative to the polymerisation temperature and type of monomer. The molecular weights of the polymers were considerably higher than those of the poly-1-pentenes and P4M1Ps obtained with C2-symmetric zirconocenes (1–5). The catalytic activities and polymer molecular weights strongly depend on the fluorenyl substituent and the bridge, while the type of substituent on the Cp ligand has a strong influence on the tacticity of the polymers.
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Chemical vapour deposition of soluble poly(p-xylylene) copolymers with tuneable properties†
Synthetic Communications ( IF 1.937 ) Pub Date: 2015-10-07 , DOI: 10.1039/C5PY01343G
Chemical vapour deposition (CVD) is a technique widely applied for the synthesis of thin and highly conformal polymer coatings. The copolymerization of poly(1,4-xylylene)s (PPX), with 2-hydroxyethyl methacrylate (HEMA) via CVD revives a hardly investigated field of PPX chemistry. The use of alkyl substituted [2.2]paracyclophanes leads to soluble PPX-copolymers. Proof of copolymerization was obtained by correlation of both monomer units in 1H,13C-HMBC 2D-NMR spectra. Next, insoluble p(PX-N-co-HEMA) copolymers were synthesized in a modified commercially available SCS Labcoater. The availability of the hydroxy ester functionality of HEMA on the film surface was indirectly confirmed by the reduction of water contact angles down to 65°. Preliminary studies using human umbilical vein endothelial cells (HUVEC) indicate the cytocompatibility of as deposited p(PX-N-co-HEMA) films.
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Bioinspired phospholipid polymer prodrug as a pH-responsive drug delivery system for cancer therapy
Synthetic Communications ( IF 1.937 ) Pub Date: 2013-01-07 , DOI: 10.1039/C2PY20981K
Efficient delivery systems should be stable in blood circulation, with efficient cellular uptake and rapid drug release in cancer cells. Herein, we synthesized P(2-(methacryloyloxy)-ethyl phosphorylcholine)-b-P(2-methoxy-2-oxoethyl methacrylate) via atom transfer radical polymerization. Doxorubicin (DOX) was linked to the polymer via a pH-responsive hydrazone bond. The polymer prodrug had high DOX content (10.6 wt%) and was able to self-assemble to form core–shell structured micelles. Dynamic light scattering showed that the average size of the micelles was 142.3 nm, which is the ideal size for the enhanced permeability and retention (EPR) effect. The shell of the micelles was composed of phosphorylcholine, which imitated the structure of cell membranes. Studies of intracellular uptake demonstrated that the prodrug micelles were internalized effectively by cancer cells. An in vitro release study indicated that the release of DOX at pH 5.0 was much faster than that at pH 7.4. Moreover, in vitro cytotoxicity showed that this polymer prodrug inhibited the growth of cancer cells remarkably, demonstrating its potential for use as an efficient drug delivery system.
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Catalyticpolymerization of ε-caprolactone in air†
Synthetic Communications ( IF 1.937 ) Pub Date: 2010-05-27 , DOI: 10.1039/C0PY00107D
A highly efficient, catalytic open-air ring opening polymerization for cyclic esters is reported. Using titanium alkoxides, Ti(OiPr)4 and Ti(OnBu)4, as catalysts reproducible ROPs even with high monomer/initiator ratios without protecting gas are feasible.
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Catalyzed chain growth (CCG) on a main group metal: an efficient tool to functionalize polyethylene
Synthetic Communications ( IF 1.937 ) Pub Date: 2010-01-22 , DOI: 10.1039/B9PY00353C
The incorporation of functional groups at the end of polyolefin chains offers an opportunity to prepare polyolefin building blocks. The latter can be used to construct polymer architectures based on polyolefins with many desirable properties. For this purpose, the reactivity of the carbon-metal bond formed during a catalytic olefin polymerization process is particularly appealing. The possibility of taking advantage of this reactivity has indeed been enhanced by the discovery of systems in which fast and reversible chain transfer reactions between the active metal center and a main group metal centre are occurring. The recent developments of this catalyzed chain growth (CCG) concept are briefly reviewed. A specific system using a (C5Me5)2NdCl2Li(OEt2)2 complex in conjunction with n-butyloctylmagnesium is then employed to synthesize an array of end functional polyethylene chains. The potential of these building blocks to build up new macromolecular architectures is discussed.
Detail
Catalyst-dependent intrinsic ring-walking behavior on π-face of conjugated polymers†
Synthetic Communications ( IF 1.937 ) Pub Date: 2017-02-09 , DOI: 10.1039/C6PY01934J
We show that ring-walking behavior on the π-face of conjugated polymers is catalyst-dependent, and this significantly affects the composition of the products in catalyst-transfer condensation polymerization (CTCP). Systematic mechanistic study by means of density functional calculations combined with experimental verification revealed that the activation energy of the ring-walking process on the π-face and the stability of the oxidative addition state (C–M–X) are key determinants of catalyst mobility. Our findings offer a rational basis for designing innovative catalysts and monomers for CTCP.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, ORGANIC 有机化学4区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.80 65 Science Citation Index Science Citation Index Expanded Not
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